5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride: is a heterocyclic compound that features a unique combination of azetidine, furan, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Synthesis of the Furan Ring: The furan ring is often introduced via a cyclization reaction involving a 1,4-dicarbonyl compound.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a nitrile or carboxylic acid derivative.
Coupling Reactions: The azetidine, furan, and oxadiazole moieties are then coupled together using appropriate reagents and conditions, such as a dehydrating agent or a catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Potential use as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Could be used in the development of new materials with unique properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase or kinases, leading to anti-inflammatory or anticancer effects.
DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
5-(Pyrrolidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
5-(Azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
- The combination of azetidine, furan, and oxadiazole rings in 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride provides a unique set of chemical properties and biological activities that are distinct from those of its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial and anticancer activities, as well as its mechanism of action.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring, a furan moiety, and an oxadiazole structure. Its chemical formula is C₉H₈ClN₃O₂, with a CAS number of 1820674-08-5. The unique structural components contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various oxadiazole derivatives, including those similar to this compound. For instance:
- In vitro Studies : A series of oxadiazole derivatives showed significant antibacterial activity against ESKAPE pathogens, which are known for their resistance to antibiotics. Compounds with similar structural motifs demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 64 to 512 µg/mL against various bacterial strains .
- Mechanism of Action : The mechanism often involves the interaction with bacterial enzymes or structural proteins, potentially leading to disruption of cell wall synthesis or inhibition of critical metabolic pathways. The presence of lipophilic groups in these compounds enhances their ability to penetrate bacterial membranes .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Case Studies : In vitro assays have indicated that certain oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds related to oxadiazoles have shown IC50 values in the low micromolar range against human pancreatic and gastric cancer cells .
- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis and inhibition of tumor growth. The oxadiazole ring may facilitate interactions with DNA or RNA, disrupting replication processes .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-2-7(13-3-1)8-11-9(14-12-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSHWOATXBBMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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